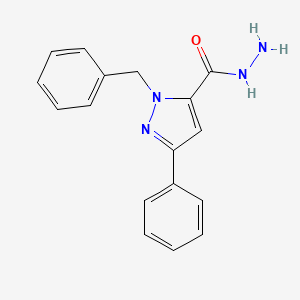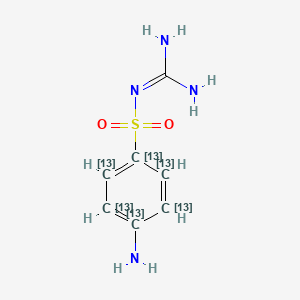![molecular formula C7H10N4O B14865936 3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14865936.png)
3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as chloroacetyl chloride under an ice water bath .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function . The compound’s structure allows it to interact with both the catalytic active site and the peripheral anionic site of the enzyme, contributing to its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the specific arrangement of nitrogen atoms and functional groups.
Pyrrolopyrazines: These compounds also have a fused ring structure but include a pyrrole ring instead of an imidazole ring.
Uniqueness
3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound for medicinal research, particularly in the context of neurodegenerative diseases .
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(aminomethyl)-7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C7H10N4O/c8-1-5-2-9-6-3-10-7(12)4-11(5)6/h2H,1,3-4,8H2,(H,10,12) |
InChI Key |
CGFCAALGWQTDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=C(N2CC(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)


![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)


![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14865905.png)



![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
